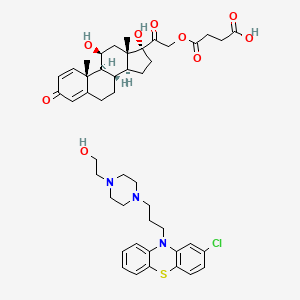
Prednazate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednazate is a synthetic compound that combines prednisolone hemisuccinate with perphenazine. Prednisolone hemisuccinate is a glucocorticoid corticosteroid, while perphenazine is a typical antipsychotic and sedative/tranquilizer. This compound was a component of the drug Sixty Six-20, which also included chlorpheniramine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of prednazate involves the esterification of prednisolone with succinic acid to form prednisolone hemisuccinate. This is then combined with perphenazine through a coupling reaction. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups of the prednisolone moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings of the perphenazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednisolone can lead to the formation of prednisolone derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity of glucocorticoid corticosteroids and antipsychotic agents.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and psychiatric disorders.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Prednazate exerts its effects through the combined actions of prednisolone hemisuccinate and perphenazine. Prednisolone hemisuccinate acts as a glucocorticoid receptor agonist, modulating the expression of genes involved in inflammation and immune response. Perphenazine, on the other hand, acts as a dopamine receptor antagonist, exerting antipsychotic and sedative effects. The combination of these two mechanisms allows this compound to address both inflammatory and psychiatric conditions .
Comparación Con Compuestos Similares
Prednisolone: A glucocorticoid corticosteroid similar to the prednisolone hemisuccinate component of prednazate.
Perphenazine: An antipsychotic agent similar to the perphenazine component of this compound.
Prednimustine: Another glucocorticoid corticosteroid with antineoplastic properties.
Uniqueness: this compound’s uniqueness lies in its combination of anti-inflammatory and antipsychotic properties, making it suitable for treating conditions that involve both inflammation and psychiatric symptoms. This dual action is not commonly found in other compounds, highlighting this compound’s potential therapeutic advantages .
Propiedades
Número CAS |
5714-75-0 |
|---|---|
Fórmula molecular |
C46H58ClN3O9S |
Peso molecular |
864.5 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8.C21H26ClN3OS/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);1-2,4-7,16,26H,3,8-15H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |
Clave InChI |
QKKLKGVIECOSRM-CODXZCKSSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


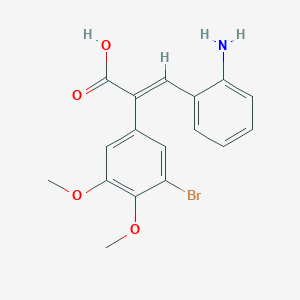
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)
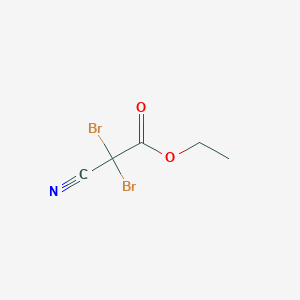
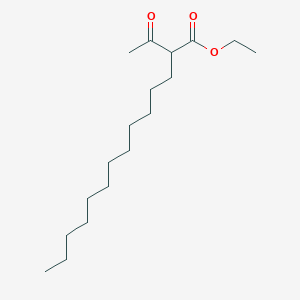
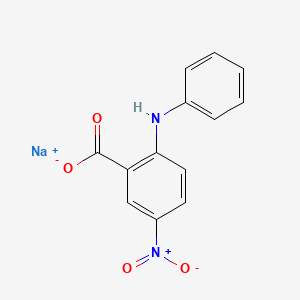
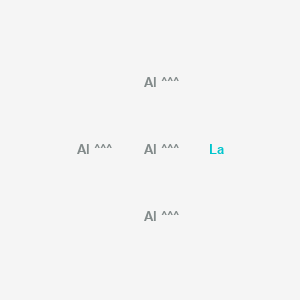
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
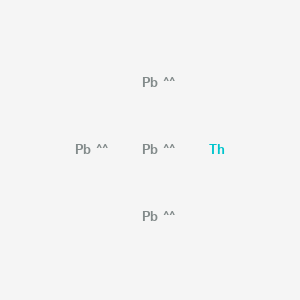
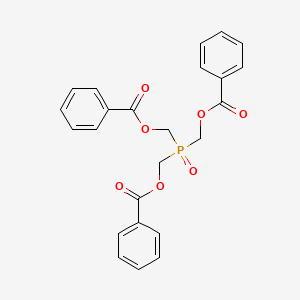
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)


